毛壳酸 B 酸酐

描述

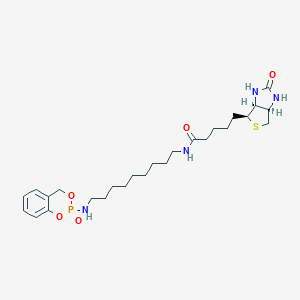

Chaetomellic Acid B Anhydride is a derivative of chaetomellic acid A, which is a bioactive natural product known for its role as a potent inhibitor of ras farnesyl-protein transferase. This enzyme is involved in the post-translational modification of the Ras protein, which plays a crucial role in cell signaling pathways. Inhibiting this enzyme can disrupt the function of Ras, which is often mutated in various cancers, making chaetomellic acid A and its derivatives, such as chaetomellic acid B anhydride, significant in cancer research 10.

Synthesis Analysis

The synthesis of chaetomellic acid B anhydride has been approached through various methods. One method involves chemoselective carbon-carbon S(N)2' coupling reactions of Grignard reagents with dimethyl bromomethylfumarate, followed by hydrolysis and acetic anhydride induced ring closure to yield chaetomellic acid A anhydride and its isomer, isochaetomellic acid B anhydride . Other approaches include atom transfer radical cyclization , a synthesis from 2-bromopalmitoyl chloride and 2-aminopyridine , and a cobaloxime-mediated synthesis . Additionally, organocuprate addition to dimethyl acetylenedicarboxylate followed by hydrolysis and acid treatment has been used to synthesize chaetomellic acid A and its analogues . Palladium-catalyzed carboxylation reactions , functional rearrangement of trichloro-pyrrolidin-2-one , and nickel-catalyzed double carboxylation of trimethylsilylallene10 are also notable methods.

Molecular Structure Analysis

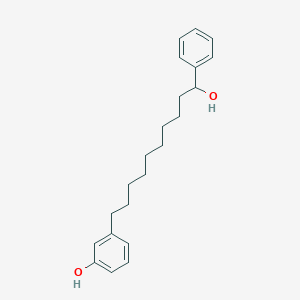

The molecular structure of chaetomellic acid B anhydride is closely related to that of chaetomellic acid A anhydride, with the core structure being a substituted maleic anhydride. The synthesis methods often involve the formation of this maleic anhydride motif through various cyclization and rearrangement reactions, which are key steps in achieving the desired stereochemistry and functional groups necessary for biological activity 10.

Chemical Reactions Analysis

Chaetomellic acid B anhydride, like its A counterpart, can undergo hydrolysis to form the corresponding diacid, which is the biologically active form. The synthesis routes often involve key chemical reactions such as radical cyclizations, cross-couplings, and carboxylations that are crucial for constructing the maleic anhydride core and introducing the appropriate side chains 10.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of chaetomellic acid B anhydride are not detailed in the provided papers, it can be inferred that the compound is likely to be solid at room temperature, given its structural similarity to chaetomellic acid A anhydride. The solubility, melting point, and other physicochemical properties would be influenced by the presence of the anhydride group and the length and saturation of the side chains. The reactivity of the anhydride group is a key feature, as it allows for the formation of the diacid upon hydrolysis, which is necessary for its biological activity 10.

科学研究应用

合成和表征

- 毛壳酸 B 酸酐已通过各种方法合成。例如,它已使用原子转移自由基环化从 2,2-二氯棕榈酸衍生,然后进行重排过程 (Buyck 等人,2004)。此外,已经描述了一种从二甲基溴甲基富马酸酯开始的简便合成方法 (Kar 和 Argade,2002)。

生化应用2. 毛壳酸 B 酸酐已显示出作为生化剂的潜力。它已从 2,2-二氯棕榈酸中有效地三步合成,并发现有利于水解形成所需的酸酐 (Bellesia 等人,2006)。此外,已经探索了从 N-烯丙基-2,2-二氯羧酰胺大规模合成它,这提供了对其在大规模生化过程中的潜在应用的见解 (Ghelfi 等人,2010)。

化学和医学研究3. 毛壳酸 B 酸酐的化学性质已被广泛研究。例如,已经开发出一种用于合成毛壳酸 A 酸酐的镍催化方法,展示了其在化学合成中的多功能性 (Takimoto 等人,2005)。此外,它对 Ras 蛋白法呢转移酶的有效抑制作用已被强调,这可能对药物化学和药物发现产生影响 (Singh 等人,2000)。

新型合成方法4. 还报道了合成毛壳酸 B 酸酐的新方法,例如利用点击狄尔斯-阿尔德化学的方法,这为创建生物活性马来酸酐开辟了新途径 (Boukouvalas 等人,2014)。这突出了它在合成有机化学领域的重要性。

属性

IUPAC Name |

3-[(Z)-hexadec-7-enyl]-4-methylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHXKQBMVJVBA-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438028 | |

| Record name | Chaetomellic Anhydride B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chaetomellic Acid B Anhydride | |

CAS RN |

84306-79-6 | |

| Record name | Chaetomellic Anhydride B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)